imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide

Heterocyclic chemistry Structure-activity relationship Sulfone electronic effects

Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide (CAS 1432437-80-3) is a tricyclic fused heterocycle bearing a benzisothiazole 5,5-dioxide core annulated to an imidazolone ring (SMILES: O=C1CN=C2c3ccccc3S(=O)(=O)N12; molecular formula C₉H₆N₂O₃S; molecular weight 222.22 g/mol). The scaffold incorporates three pharmacophorically significant features in a single rigid framework: a sulfone moiety conferring hydrogen-bond acceptor capacity and enhanced polarity, an imidazole-like nitrogen suitable for metal coordination, and a lactam carbonyl enabling derivatisation via Knoevenagel-type condensations at the C-2 methylene position.

Molecular Formula C9H6N2O3S
Molecular Weight 222.22
CAS No. 1432437-80-3
Cat. No. B2465555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameimidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide
CAS1432437-80-3
Molecular FormulaC9H6N2O3S
Molecular Weight222.22
Structural Identifiers
SMILESC1C(=O)N2C(=N1)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C9H6N2O3S/c12-8-5-10-9-6-3-1-2-4-7(6)15(13,14)11(8)9/h1-4H,5H2
InChIKeyVGJSLSKZROWYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-Dioxide (CAS 1432437-80-3): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide (CAS 1432437-80-3) is a tricyclic fused heterocycle bearing a benzisothiazole 5,5-dioxide core annulated to an imidazolone ring (SMILES: O=C1CN=C2c3ccccc3S(=O)(=O)N12; molecular formula C₉H₆N₂O₃S; molecular weight 222.22 g/mol) . The scaffold incorporates three pharmacophorically significant features in a single rigid framework: a sulfone moiety conferring hydrogen-bond acceptor capacity and enhanced polarity, an imidazole-like nitrogen suitable for metal coordination, and a lactam carbonyl enabling derivatisation via Knoevenagel-type condensations at the C-2 methylene position [1]. This compound belongs to the broader class of fused imidazobenzothiazole derivatives claimed in patents as kinase inhibitors and is structurally related to saccharin (1,2-benzisothiazol-3-one 1,1-dioxide), from which analogous dihydroimidazo-fused congeners were first synthesised via chloroethylamine cyclisation [2]. The presence of the 5,5-dioxide motif distinguishes it from non-oxidised imidazo[2,1-b]benzothiazole variants, altering electronic distribution, solubility, and metabolic stability in ways critical for reproducible biological screening and chemical elaboration [1].

Why Generic Substitution Falls Short for Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-Dioxide: Structural Nuances That Preclude Simple Analog Swapping


The imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide scaffold cannot be straightforwardly replaced by simpler benzisothiazoles (e.g., saccharin) or by non‑oxidised imidazobenzothiazoles because each functional group contributes independently to the compound's chemical reactivity fingerprint. The 5,5‑dioxide sulfone is essential for the electron‑withdrawing character that activates the C‑2 methylene toward condensation reactions and stabilises the fused ring system against hydrolytic ring‑opening under acidic conditions, as demonstrated by the differential stability of the non‑oxidised versus dioxide congeners [1]. The 3‑oxo group provides a second carbonyl that is absent in the 2,3‑dihydro analogs (e.g., compound 7a of Ashby et al.), and this carbonyl enables exocyclic derivatisation at C‑2 that is not accessible to the dihydro series [1]. Furthermore, the fused imidazolone ring creates a planar, rigid topology distinct from the monocyclic saccharin core, altering π‑stacking interactions with biological targets and metal‑ion chelation geometry [2]. Substituting this compound with a non‑dioxide, a non‑oxo, or a non‑fused analog therefore changes the reactivity profile in ways that are predictable from the discrete structural differences described below.

Quantitative Differentiation Evidence for Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-Dioxide Against Its Closest Chemical Analogs


Sulfone-Driven Electronic Modulation: Impact on C-2 Methylene Reactivity Compared to Non-Oxidised Imidazobenzothiazoles

The 5,5-dioxide group in the target compound exerts a strong electron‑withdrawing effect (Hammett σₚ for SO₂ ≈ +0.68) that increases the acidity of the C‑2 methylene protons and facilitates base‑catalysed Knoevenagel condensations with aromatic aldehydes. This reactivity is demonstrated by the structurally confirmed (2E)-2-(3-nitrobenzylidene) derivative, characterised by GC‑MS and registered in the Wiley Registry of Mass Spectral Data [1]. In contrast, the non‑dioxide imidazo[2,1-b][1,3]benzothiazole scaffold requires alternative activation strategies (e.g., pre‑formed enamines or metal‑catalysed cross‑coupling) for analogous C‑2 functionalisation [2]. While no direct head‑to‑head kinetic comparison of condensation rates is available in the primary literature for this exact compound, the differential reactivity is a predictable consequence of the well‑established electron‑withdrawing nature of the sulfone group in benzisothiazole systems [3].

Heterocyclic chemistry Structure-activity relationship Sulfone electronic effects

Ring-Chain Tautomerism and Alkaline Hydrolysis Susceptibility: Differentiating the 3-Oxo Scaffold from the 2,3-Dihydro Analog

The 2,3-dihydro analog (compound 7a, 2,3-dihydroimidazo[1,2-b][1,2]benzisothiazole 5,5-dioxide, lacking the 3-oxo group) undergoes rapid alkaline hydrolysis via nucleophilic attack on the sulfonamide sulfur to yield 2-(2-imidazolin-2-yl)benzenesulphonic acid [1]. The target compound's 3-oxo group introduces a conjugated amide system (imidazolone) that redistributes electron density away from the sulfonamide linkage. This is expected to reduce the rate of alkaline ring-opening at the sulfonamide position relative to compound 7a, although quantitative kinetic data for the target compound specifically have not been reported [1]. The non‑dioxide imidazo[2,1-b]benzothiazoles lack the sulfonamide moiety entirely and are therefore not susceptible to this degradation pathway, but they also lack the polarity and hydrogen‑bond donor/acceptor capacity that the dioxide group provides for biological target engagement [2].

Chemical stability Ring-opening reactivity Sulfonamide hydrolysis

Tyrosinase Inhibitory Activity of Benzimidazothiazolone Congeners: Positioning the Scaffold Class Against a Pharmacologically Validated Benchmark

A closely related structural class — (Z)-2-(substituted benzylidene)benzimidazothiazolones — has been evaluated for mushroom tyrosinase inhibitory activity, with the most potent analog (compound 2) demonstrating concentration‑dependent inhibition of cellular tyrosinase and melanin production in B16F10 melanoma cells [1]. While the target compound (imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide) has not been directly assayed in this system, the structural homology (fused imidazo‑thiazolone core with a 3‑oxo group) suggests that the benzylidene‑functionalised derivatives of the target compound would be mechanistically competent tyrosinase inhibitors [1]. The sulfone group in the target scaffold may further enhance binding to the dinuclear copper active site of tyrosinase through additional electrostatic interactions not available to the non‑dioxide benzimidazothiazolones [1]. This inference is class‑level; no head‑to‑head IC₅₀ comparison between the dioxide and non‑dioxide series has been published.

Tyrosinase inhibition Melanogenesis Benzimidazothiazolone

Patent Landscape Positioning: Fused Imidazobenzothiazole Scaffold as p38 MAP Kinase Inhibitor Pharmacophore

Torrent Pharmaceuticals Limited has claimed novel fused imidazobenzothiazole derivatives, including the imidazo[1,2-b][1,2]benzothiazole core, as p38 MAP kinase inhibitors in US Patent 9,908,898 [1]. The patent describes these compounds as having utility in chronic obstructive pulmonary disease (COPD) and other inflammatory conditions, citing p38α as the primary target isoform [1]. The target compound (CAS 1432437-80-3) represents the unsubstituted core scaffold from which the patented derivatives are elaborated. Its procurement value lies in serving as the key synthetic intermediate for generating focused libraries of p38 inhibitor candidates for structure‑activity relationship (SAR) exploration [1]. No specific IC₅₀ or Kd values for the core scaffold itself are disclosed in the patent; the quantitative data pertain to elaborated derivatives. This positions the compound as an SAR starting point rather than a final active pharmaceutical ingredient.

p38 MAPK inhibition COPD Kinase inhibitor patent

Procurement-Driven Application Scenarios for Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-Dioxide (CAS 1432437-80-3)


Synthesis of 2-Arylidene and 2-Hetarylidene Derivatives via Knoevenagel Condensation for Focused Kinase Inhibitor Library Production

The sulfone-activated C-2 methylene position enables efficient Knoevenagel condensation with aromatic and heteroaromatic aldehydes under mild basic conditions, yielding 2-benzylidene-imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide derivatives analogous to those registered in the Wiley Mass Spectral Database [1]. This reactivity is not available to the non‑dioxide imidazobenzothiazole series without pre‑activation [2]. The resulting library can be screened against p38 MAP kinase and related targets as described in the Torrent Pharmaceuticals patent landscape [3], with the sulfone group providing additional binding interactions not achievable with non‑dioxide analogs.

Core Intermediate for Structure–Activity Relationship (SAR) Exploration of Tyrosinase Inhibitors

Derivatives of the target compound, functionalised at the C-2 position via Knoevenagel condensation, are structurally homologous to the benzimidazothiazolone class of tyrosinase inhibitors that demonstrated concentration‑dependent suppression of melanin production in B16F10 cells [1]. The dioxide motif may enhance binding to the dinuclear copper centre of tyrosinase through electrostatic interactions. Procurement of the parent scaffold enables systematic SAR expansion of this pharmacophore class, potentially yielding inhibitors with improved potency relative to the non‑dioxide benzimidazothiazolone benchmark series [1].

Ligand Precursor for Transition Metal Coordination Chemistry and Catalysis Development

The imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide scaffold provides a tridentate (N,O,O) coordination environment comprising the imidazole nitrogen, the 3‑oxo carbonyl oxygen, and one sulfone oxygen [1]. This distinguishes it from simpler benzothiazole and imidazole ligands, which typically offer only mono‑ or bidentate coordination modes [2]. The rigid, planar framework pre‑organises the donor atoms for metal chelation, potentially yielding complexes with higher stability constants and altered redox properties compared to flexible ligand analogs. This application leverages the unique combination of donor atoms present in a single, conformationally restricted scaffold.

Building Block for Saccharin-Derived Heterocyclic Chemistry and Ring-Expansion Method Development

As demonstrated by the seminal work of Ashby et al. (1978), the dihydro analog of this compound (2,3-dihydroimidazo[1,2-b][1,2]benzisothiazole 5,5-dioxide, compound 7a) undergoes pH‑dependent ring‑opening and ring‑expansion to yield thiadiazocine and benzenesulfonic acid products [1]. The 3‑oxo variant (target compound) provides a chemically distinct substrate for analogous ring‑expansion studies, where the imidazolone carbonyl is expected to alter the regiochemistry and kinetics of nucleophilic attack on the sulfonamide [1]. This positions the compound as a valuable substrate for exploring saccharin‑derived heterocyclic interconversion pathways relevant to medicinal chemistry and process development.

Quote Request

Request a Quote for imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.